![molecular formula C24H17Cl2NO2 B12475602 5-(3,4-Dichlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B12475602.png)
5-(3,4-Dichlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dichlorophenyl)-1,1-diphenyl-5-azaspiro[24]heptane-4,6-dione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 5-(3,4-Dichlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dichlorobenzaldehyde with diphenylamine, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents like acetonitrile and reagents such as hydrogen peroxide in an alkaline medium . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
5-(3,4-Dichlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs with antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione involves its interaction with specific molecular targets. The compound is known to interfere with cellular processes by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 5-(3,4-Dichlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:
5-Phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione:
Thiazolidine derivatives: These compounds share some structural similarities and are studied for their diverse pharmacological activities.
Properties
Molecular Formula |
C24H17Cl2NO2 |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-2,2-diphenyl-5-azaspiro[2.4]heptane-4,6-dione |
InChI |
InChI=1S/C24H17Cl2NO2/c25-19-12-11-18(13-20(19)26)27-21(28)14-23(22(27)29)15-24(23,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H,14-15H2 |
InChI Key |
NVBLGXFUUFQQSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)C12CC2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12475520.png)
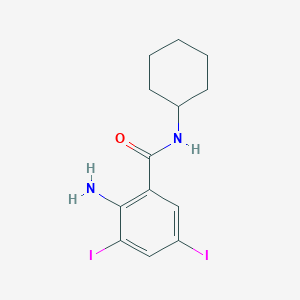
![5-(5-{(E)-[(3-carboxy-4-hydroxyphenyl)imino]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B12475536.png)
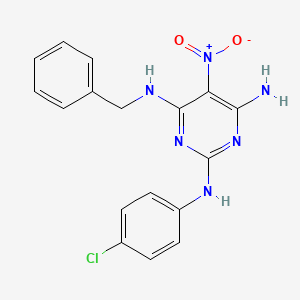
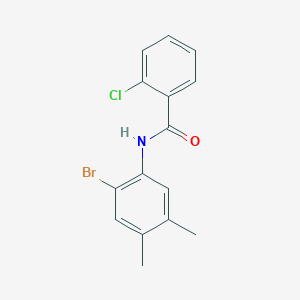
![2-{(E)-[(1-hydroxybutan-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B12475556.png)
![N-[2-(benzylsulfanyl)ethyl]-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12475568.png)
![N-(3-methoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12475576.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methoxyphenyl)benzamide](/img/structure/B12475583.png)
![4-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12475588.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12475593.png)
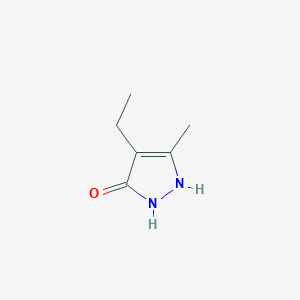
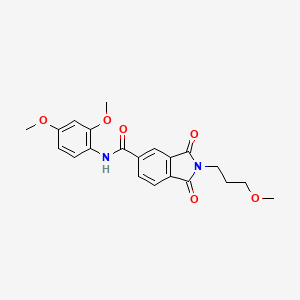
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B12475624.png)
